

Troubleshooting poor protein separation in Pevikon gels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pevikon

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Technical Support Center: Pevikon Gel Electrophoresis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor protein separation in **Pevikon** gels.

Troubleshooting Guide: Poor Protein Separation

Poor protein separation in **Pevikon** block electrophoresis can manifest as smeared bands, distorted or "smiling" bands, or a general lack of resolution. This guide addresses these common issues in a question-and-answer format.

Issue 1: Smeared Protein Bands

Question: Why are my protein bands smeared vertically in the **Pevikon** gel?

Answer: Smeared bands are often a result of several factors related to sample preparation, gel quality, and running conditions.

Potential Causes and Solutions for Smeared Bands

Potential Cause	Explanation	Recommended Solution
Sample Degradation	Proteins can be degraded by proteases present in the sample, leading to a heterogeneous mixture of protein fragments that appear as a smear.	Handle samples gently and keep them on ice to minimize degradation. ^[1] Consider adding protease inhibitors to your sample preparation buffer.
Sample Overload	Loading too much protein into the application slot can exceed the binding capacity of the gel matrix, causing the excess protein to streak down the gel.	Determine the optimal protein concentration for your sample and load a smaller amount per well. ^[2]
High Salt Concentration in Sample	Excess salt in the sample can lead to high conductivity, causing localized heating and disruption of the electric field, which can result in smearing.	Desalt your protein sample before loading, for example, by dialysis or using a desalting column. ^[1]
Inappropriate Voltage	Running the gel at a voltage that is too high can generate excessive heat, leading to band diffusion and smearing. ^[2]	Run the electrophoresis at a lower voltage for a longer duration to minimize heat generation. ^[1]
Pevikon Impurities	Pevikon itself may contain water-soluble impurities that can interfere with protein migration and staining. ^[3]	Thoroughly wash the Pevikon C-870 powder with distilled water or buffer before preparing the gel slurry to remove potential contaminants. ^[3]

Issue 2: Distorted or "Smiling" Protein Bands

Question: My protein bands are curved or "smiling" across the gel. What causes this and how can I fix it?

Answer: Band distortion, often referred to as "smiling" (where the bands at the edges of the gel migrate slower than in the center), is typically caused by uneven heat distribution across the gel block.

Potential Causes and Solutions for Distorted Bands

Potential Cause	Explanation	Recommended Solution
Uneven Heat Dissipation	The center of the gel block can become hotter than the edges due to electrical resistance, causing proteins in the warmer central lanes to migrate faster. [1]	Reduce the running voltage to minimize heat (Joule heating) generation.[1] Ensure the electrophoresis apparatus is placed in a cold room or on a cooling plate to maintain a uniform temperature.
Incorrect Buffer Concentration	If the buffer concentration is too low, its buffering capacity may be insufficient, leading to pH shifts and uneven current flow. Depleted or old buffer can also cause this issue.[1]	Use fresh, correctly prepared running buffer for each experiment. Ensure the buffer level is consistent across the electrophoresis tank.[1]
Uneven Gel Block	An unevenly packed or non-level Pevikon block can lead to variations in the electrical field strength and migration path, causing band distortion.	Ensure the Pevikon slurry is poured onto a perfectly level surface and allowed to settle evenly. Gently blot the surface to create a uniform starting point for migration.

Issue 3: Poor Resolution or No Separation

Question: My protein bands are very close together, or I am not seeing any separation at all. What should I do?

Answer: Poor resolution can stem from a variety of factors including incorrect buffer pH, inappropriate running time, or issues with the gel matrix itself.

Potential Causes and Solutions for Poor Resolution

Potential Cause	Explanation	Recommended Solution
Incorrect Buffer pH	The pH of the buffer determines the net charge of the proteins. If the buffer pH is too close to the isoelectric point (pI) of the target proteins, they will have little to no charge and will not migrate effectively.	Choose a buffer system with a pH that ensures your proteins of interest have a significant net charge. For most proteins, a slightly alkaline buffer (pH 8.0-9.0) is effective.
Inadequate Running Time	If the electrophoresis is not run for a sufficient amount of time, the proteins will not have migrated far enough to resolve into distinct bands.	Increase the electrophoresis run time. Monitor the migration of a tracking dye to gauge the progress of the separation.
Incorrect Voltage	While high voltage can cause smearing, a voltage that is too low may not provide enough driving force for efficient separation, especially for high molecular weight proteins. ^[2]	Optimize the voltage to find a balance between efficient migration and minimal heat production. A constant current power supply can help maintain a more uniform migration rate. ^[1]
Sample Diffusion	If there is a significant delay between loading the sample and starting the electrophoresis, the sample can diffuse from the application zone, leading to broad, poorly resolved bands.	Apply the voltage as soon as possible after loading the samples into the gel.

Frequently Asked Questions (FAQs)

Q1: What is **Pevikon C-870** and why is it used for preparative electrophoresis?

Pevikon C-870 is a copolymer of polyvinyl chloride and polyvinyl acetate. It is used as a support medium in preparative zonal electrophoresis because it is inert, has a high capacity for sample loading, and allows for the recovery of separated proteins.

Q2: How do I prepare a **Pevikon** gel block?

A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve washing the **Pevikon** powder, preparing a slurry with the electrophoresis buffer, pouring the slurry into a mold on a level surface, and allowing it to settle into a uniform block.

Q3: Can I reuse the running buffer?

It is not recommended to reuse running buffer. During electrophoresis, the buffer composition can change due to electrolysis, which can affect the pH and ionic strength, leading to inconsistent results in subsequent runs.

Q4: My protein of interest is an enzyme. Will it remain active after separation on a **Pevikon** gel?

Pevikon block electrophoresis is a non-denaturing technique, meaning that proteins are separated under conditions that generally preserve their native structure and activity. Therefore, it is a suitable method for the purification of active enzymes.

Q5: I see faint or no bands after staining. What could be the problem?

This could be due to several reasons:

- Insufficient sample concentration: The amount of protein loaded was too low to be detected.
[\[1\]](#)
- Sample degradation: The protein was lost or degraded during sample preparation.
[\[1\]](#)
- Incorrect staining protocol: The staining solution was not prepared correctly, or the staining time was too short.
[\[1\]](#)
- Power supply issues: The power supply was not turned on, or the electrodes were not properly connected.
[\[1\]](#)

To troubleshoot, you can run a lane with a known protein standard to confirm that the electrophoresis and staining procedures are working correctly.[\[1\]](#)

Quantitative Data Summary

The optimal parameters for **Pevikon** block electrophoresis can vary depending on the specific proteins being separated. The following table provides a general guideline for common parameters.

Parameter	Recommended Range/Value	Notes
Buffer pH	8.0 - 9.5	Should be chosen to ensure a net charge on the protein of interest.
Buffer Ionic Strength	0.05 - 0.1 M	Higher ionic strength can lead to increased heat generation.
Voltage Gradient	5 - 10 V/cm	Lower voltages for longer times generally give better resolution.
Running Time	12 - 24 hours	Dependent on the voltage and the desired separation.
Temperature	4°C	Running in a cold room or with a cooling plate is recommended to minimize heat effects.

Experimental Protocols

Detailed Methodology for **Pevikon** Block Electrophoresis

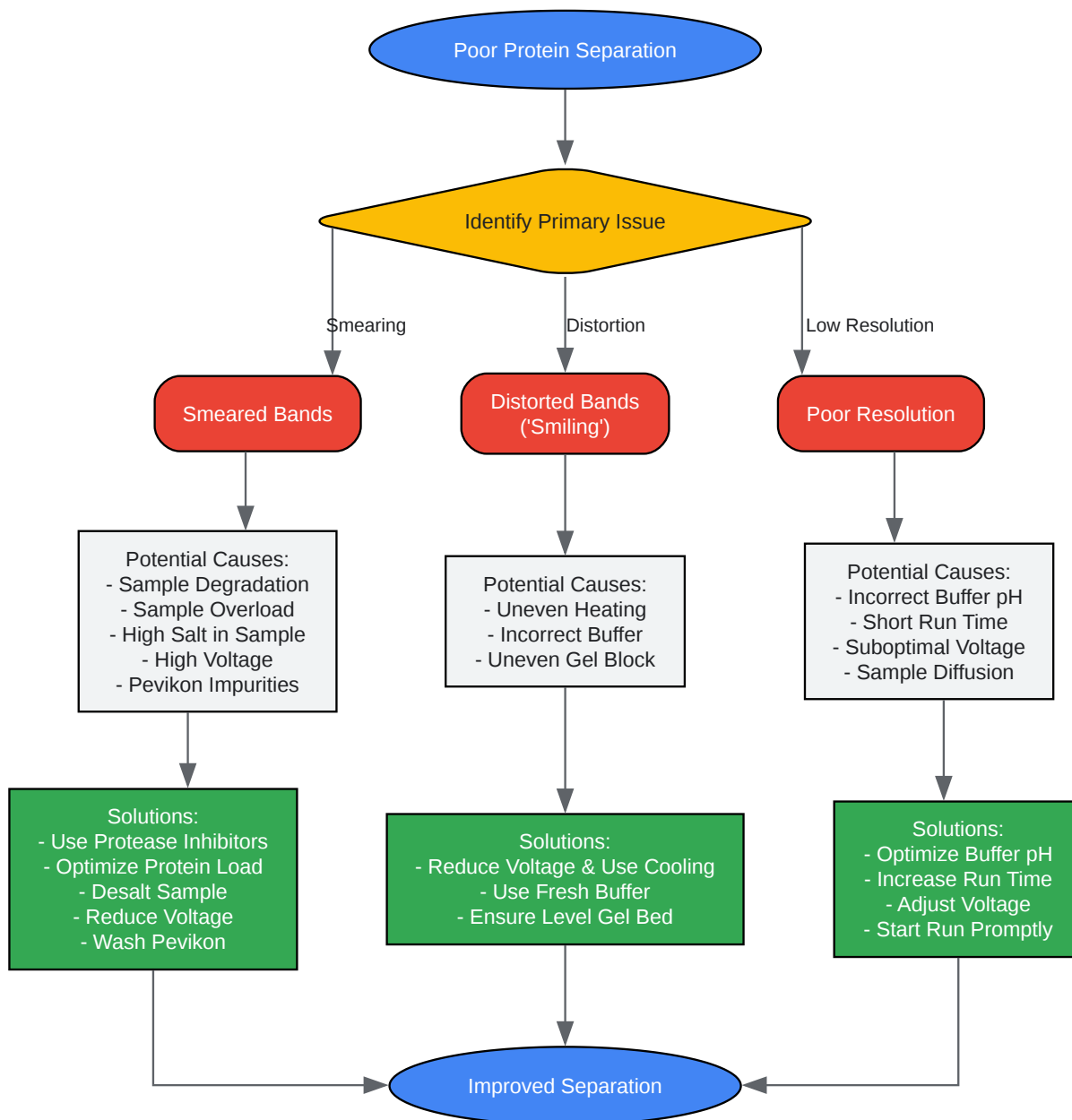
This protocol provides a general framework for the preparative separation of proteins using **Pevikon C-870**.

- Preparation of **Pevikon** C-870:

- Suspend **Pevikon** C-870 powder in a large volume of distilled water.
- Stir for 10-15 minutes and then allow the **Pevikon** to settle.
- Decant the supernatant containing fine particles and potential impurities.
- Repeat this washing step 3-5 times.
- Finally, wash the **Pevikon** twice with the chosen electrophoresis buffer.
- Preparation of the **Pevikon** Gel Block:
 - Prepare a slurry of the washed **Pevikon** in the electrophoresis buffer (approximately 1:4 to 1:5 **Pevikon** to buffer ratio, w/v).
 - Pour the slurry into a gel tray or mold placed on a perfectly level surface.
 - Allow the **Pevikon** to settle completely, which may take 30-60 minutes.
 - Carefully remove the excess buffer from the surface of the settled **Pevikon** block using filter paper wicks until the surface is just moist but not glossy.
- Sample Application:
 - Create a narrow trench in the **Pevikon** block for sample application, typically a few centimeters from the cathode.
 - Prepare the protein sample in the electrophoresis buffer, adding sucrose or glycerol to increase its density.
 - Carefully pipette the sample into the trench.
- Electrophoresis:
 - Connect the **Pevikon** block to the buffer reservoirs using filter paper wicks.
 - Fill the reservoirs with fresh electrophoresis buffer.

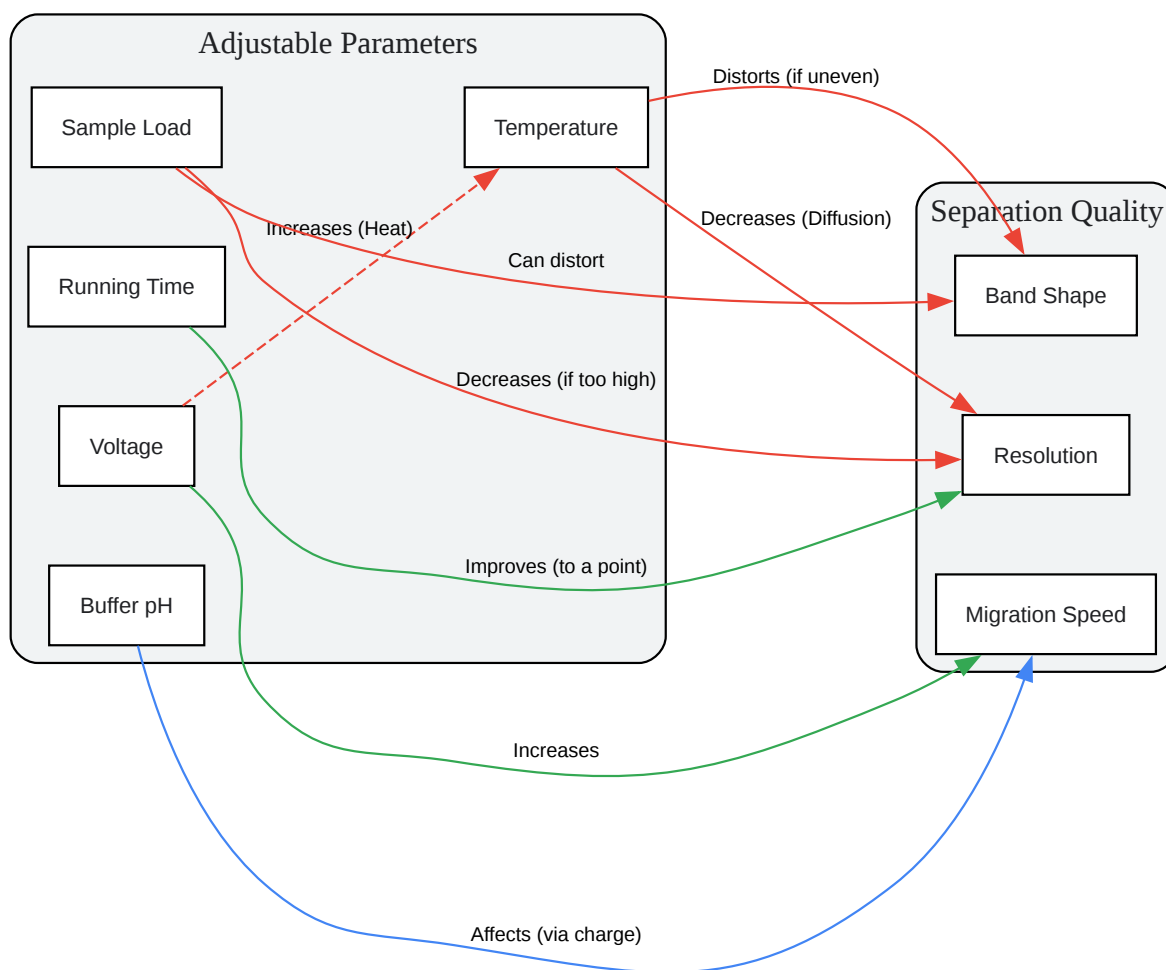
- Connect the power supply and apply the desired voltage. It is recommended to run the electrophoresis at a constant voltage or constant current in a cold environment (4°C).
- Monitor the separation by observing the migration of a colored tracking dye added to the sample or a separate lane.
- Protein Elution:
 - After the electrophoresis is complete, turn off the power supply.
 - The separated protein bands can be visualized under UV light if they are fluorescent, or by applying a filter paper replica to the gel and staining the paper (a "print").
 - Carefully excavate the sections of the **Pevikon** block containing the protein bands of interest.
 - Elute the protein from the **Pevikon** by washing with an appropriate buffer, followed by centrifugation or filtration to remove the **Pevikon** particles.

Visualizations



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Caption: Troubleshooting workflow for poor protein separation.



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- To cite this document: BenchChem. [Troubleshooting poor protein separation in Pevikon gels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216278#troubleshooting-poor-protein-separation-in-pevikon-gels]

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